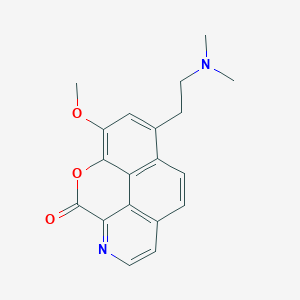
20S,24S-dihydroxydammer-25-en-3-one
説明
20S,24S-dihydroxydammer-25-en-3-one is a tetracyclic triterpenoid that is dammer-25-ene substituted by hydroxy groups at positions 20 and 24 and an oxo group at position 3 (the 24S-stereoisomer). It has been isolated from the stems of Aglaia abbreviata. It has a role as a plant metabolite. It is a tetracyclic triterpenoid, a cyclic terpene ketone and a diol. It derives from a hydride of a dammarane.
科学的研究の応用
Structural Analysis
The complete spatial structure of 20S,24S-dihydroxydammar-25-en-3-one, a triterpenoid isolated from Betula mandschurica (a Far-Eastern species of birch), has been established. This compound exhibits intermolecular cooperative hydrogen bonds, which are unusual for a triterpenoid system. These bonds involve both hydroxy groups in one chain and are characteristic of a bimolecular layer orientation in crystals of this compound (Il'in et al., 1991).
Cancer Research and Cytotoxic Activities
20S,24S-dihydroxydammar-25-en-3-one is related to dammarane-type triterpenes, compounds that have shown inhibitory activities against various human cancer cell lines. For instance, certain dammarane-type triterpenes isolated from Panax ginseng have exhibited significant cytotoxicities against human cancer cell lines, suggesting their potential as anti-tumor agents (Ma & Yang, 2015).
Pharmacological Studies
20S,24S-dihydroxydammar-25-en-3-one is structurally related to 20(S)-Protopanaxadiol (PPD), a ginsenoside aglycone with a range of pharmacological activities. PPD has been studied for its potential as an antidepressant, with its metabolism in human liver microsomes and hepatocytes revealing various metabolites, emphasizing the significance of biotransformation in understanding the pharmacological actions of such compounds (Li et al., 2011).
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds similar to 20S,24S-dihydroxydammar-25-en-3-one, such as ginsenoside derivatives, have been explored. These studies highlight the significance of structural variations in triterpenoids and their impact on biological activities, including cytotoxicity against tumor cells (Atopkina, 2020).
Potential as SIRT1 Activators
Dammarane triterpenes, closely related to 20S,24S-dihydroxydammar-25-en-3-one, have been identified as potential SIRT1 activators. SIRT1 is involved in aging and age-associated diseases. Compounds from Panax ginseng leaves, including similar triterpenes, showed potential in SIRT1 activation, suggesting a new class of compounds for antiaging and treatment of age-related diseases (Yang et al., 2014).
作用機序
Target of Action
It has been found to exhibit cytotoxicity against human cancer cell lines , suggesting that it may interact with cellular targets involved in cancer progression.
Mode of Action
Its cytotoxic activity against human cancer cell lines suggests that it may induce cell death or inhibit cell proliferation
Biochemical Pathways
The specific biochemical pathways affected by 20S,24S-dihydroxydammer-25-en-3-one are currently unknown. Given its cytotoxic activity, it may influence pathways related to cell survival and death, such as apoptosis or autophagy
Result of Action
This compound has been found to exhibit cytotoxic activity against human cancer cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.
生化学分析
Biochemical Properties
20S,24S-dihydroxydammer-25-en-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit cytotoxicity against human cancer cell lines . The compound’s interactions with enzymes and proteins are crucial for its biochemical activity. These interactions often involve binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce cytotoxic effects in human cancer cell lines, which suggests its potential role in modulating cell proliferation and apoptosis . Additionally, it may impact cellular metabolism by interacting with metabolic enzymes and altering their activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, which further influences cellular functions. The compound’s ability to form intermolecular hydrogen bonds also plays a role in its molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable intermolecular hydrogen bonds, which may contribute to its sustained activity over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as cytotoxicity against cancer cells . At higher doses, it may cause toxic or adverse effects. Understanding the dosage thresholds and potential toxicities is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound’s role as a plant metabolite further highlights its involvement in plant metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its biological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-2,5-dihydroxy-6-methylhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-19(2)22(31)12-18-30(8,33)21-11-16-28(6)20(21)9-10-24-27(5)15-14-25(32)26(3,4)23(27)13-17-29(24,28)7/h20-24,31,33H,1,9-18H2,2-8H3/t20-,21+,22+,23+,24-,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFYAHQFDJKVSZ-QCIZWGLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H](CC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


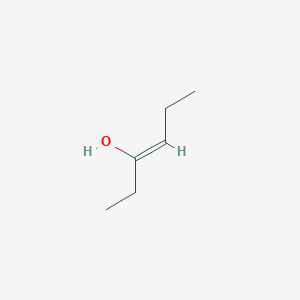
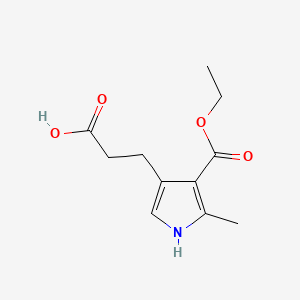
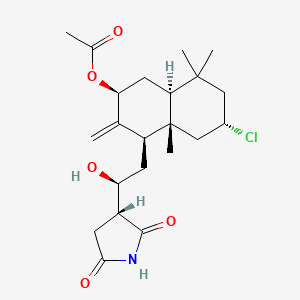

![1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfonatooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257756.png)
![(9R,10S,13R,17R)-3-hydroxy-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1257759.png)

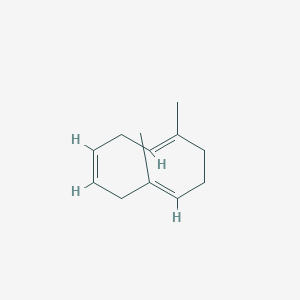
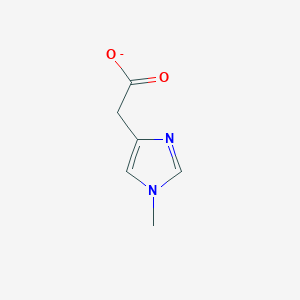

![methyl (15R,16R,18S)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1257769.png)
![(Z,2Z)-4-amino-2-[amino(phenylsulfanyl)methylidene]-3-isocyano-4-phenylsulfanylbut-3-enenitrile](/img/structure/B1257770.png)

